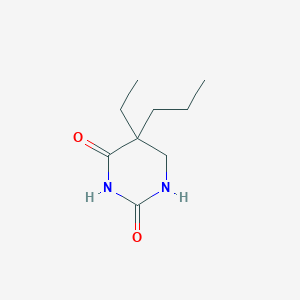
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is a branched fatty acid with a unique structure characterized by four methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of (2R,4R,6R,8R)-tetramethyldecanol using a cytochrome P450 enzyme, specifically the CYP102A1 mutant . This process is highly regioselective and can be performed under optimized reaction conditions using an NADH-dependent system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve high yields and selectivity. The use of randomly methylated beta-cyclodextrins can enhance the solubility of hydrophobic substrates, facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid involves its interaction with specific enzymes and receptors. The compound can act as a substrate for cytochrome P450 enzymes, leading to the formation of hydroxylated products . These interactions are crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid: A longer-chain analog with similar structural features.
(2R,4R,6R,8R)-2,4,6,8-tetramethylhexacosanoic acid: Another analog with a slightly shorter chain length.
Uniqueness
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is unique due to its specific chain length and the presence of four methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
10553-02-3 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-6-10(2)7-11(3)8-12(4)9-13(5)14(15)16/h10-13H,6-9H2,1-5H3,(H,15,16)/t10-,11-,12-,13-/m1/s1 |
InChI Key |
PXMIDIKFWCXFNC-FDYHWXHSSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)C(=O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


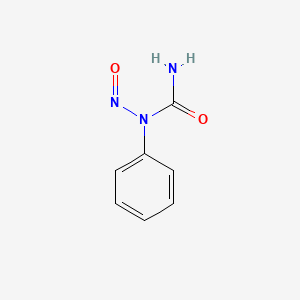
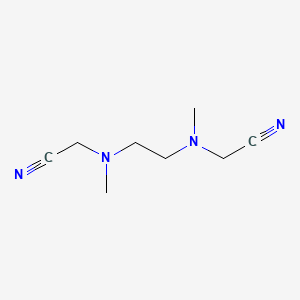
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
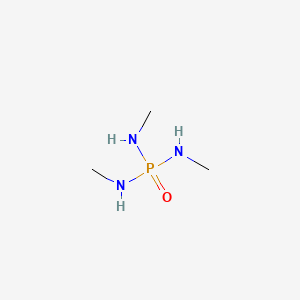
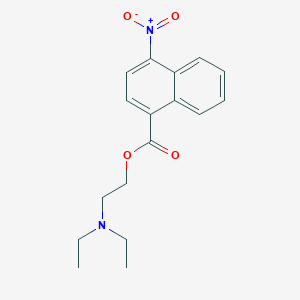
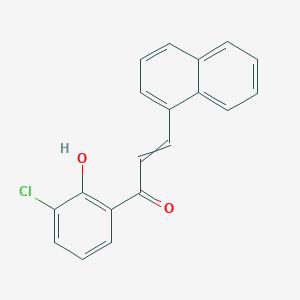

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
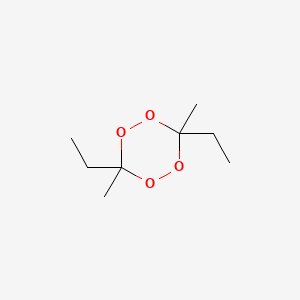

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
